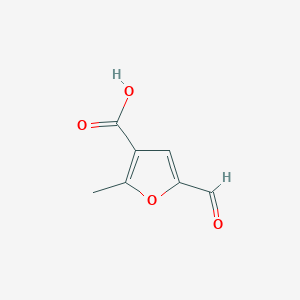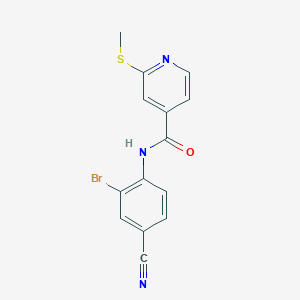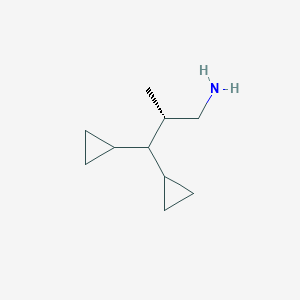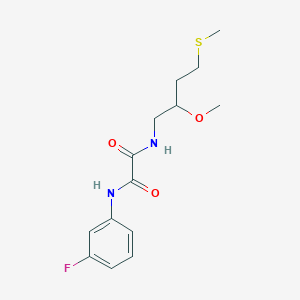![molecular formula C13H17N3O4 B2784897 N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide CAS No. 339110-96-2](/img/structure/B2784897.png)
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 . It is used for research purposes .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction (XRD) . The optimized structure, electrostatic potential, and frontier molecular orbitals (FMO) of the compound have been approached by DFT calculations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Mechanism of Action
The mechanism of action of N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide is not fully understood. However, it has been suggested that its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been found to inhibit the production of inflammatory cytokines, suggesting its anti-inflammatory effects may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have also shown that this compound can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide. One area of research is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Another future direction is to explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide has been achieved through various methods, including the reaction of 2-(2-nitroethyl)aniline with morpholine-4-carboxylic acid, followed by acylation and reduction. Another method involves the reaction of 2-(2-nitroethyl)aniline with 4-morpholinecarboxylic acid chloride, followed by reduction. Both methods have been reported to yield this compound with high purity and yield.
Scientific Research Applications
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been reported to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-13(15-7-9-20-10-8-15)14-12-4-2-1-3-11(12)5-6-16(18)19/h1-4H,5-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOYFKXNFVCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide](/img/structure/B2784814.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)
![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)
![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)
![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)





![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
